molecular formula C27H29NO6 B11126442 Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11126442
M. Wt: 463.5 g/mol
InChI Key: YUKVRZGXYKBUEM-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of dihydropyridines, which are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological effects.

    Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.

    Felodipine: Another dihydropyridine with similar applications in cardiovascular medicine.

Uniqueness

Diethyl 2,6-dimethyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. These modifications can affect its binding affinity, selectivity, and overall therapeutic profile.

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[4-(4-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29NO6/c1-6-32-26(30)22-17(4)28-18(5)23(27(31)33-7-2)24(22)19-12-14-21(15-13-19)34-25(29)20-10-8-16(3)9-11-20/h8-15,24,28H,6-7H2,1-5H3

InChI Key

YUKVRZGXYKBUEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(=O)OCC)C)C

Origin of Product

United States

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